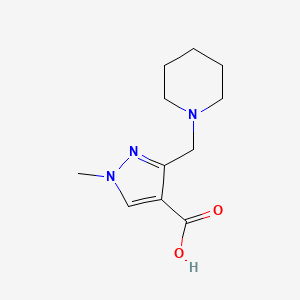
1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 1-methyl-3-(piperidin-1-ylmethyl)pyrazole with carboxylating agents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of production .
化学反应分析
Types of Reactions: 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学研究应用
1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
Uniqueness: 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, such as the piperidin-1-ylmethyl group, which can impart distinct chemical and biological properties compared to other similar compounds .
生物活性
1-Methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylic acid, also known as a derivative of the pyrazole class, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies and findings.
The chemical formula for this compound is C10H15N3O2 with a molecular weight of 195.25 g/mol. The compound is characterized by the presence of a pyrazole ring and a piperidine moiety, which are critical for its biological efficacy.
| Property | Value |
|---|---|
| Chemical Formula | C10H15N3O2 |
| Molecular Weight | 195.25 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 119053358 |
Anti-inflammatory Activity
Research has demonstrated that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, a study showed that derivatives of pyrazole were effective in reducing carrageenan-induced edema in animal models. Specific derivatives were found to be comparable to indomethacin, a standard anti-inflammatory drug .
Analgesic Effects
In addition to anti-inflammatory properties, certain pyrazole derivatives have been evaluated for their analgesic effects. In vivo studies indicated that these compounds could effectively alleviate pain in experimental models, suggesting their potential use in pain management therapies .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored with promising results. Compounds within this class have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the piperidine moiety was identified as enhancing the antimicrobial efficacy of these compounds .
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Bandgar et al. synthesized a series of pyrazole derivatives and tested them for anti-inflammatory activity using a carrageenan-induced rat paw edema model. Among the tested compounds, several showed significant reduction in edema at various time points post-administration, with some achieving up to 78% efficacy compared to the control group .
Case Study 2: Antimicrobial Screening
Burguete et al. synthesized novel 1,5-diaryl pyrazoles and assessed their antimicrobial activity against multiple strains. One compound demonstrated notable inhibition against S. aureus, indicating that structural modifications can lead to enhanced antimicrobial properties .
属性
IUPAC Name |
1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-13-7-9(11(15)16)10(12-13)8-14-5-3-2-4-6-14/h7H,2-6,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYMJUAGVGVIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2CCCCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














